1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
CAS No.:
Cat. No.: VC14625413
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O2 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C19H25N3O2/c1-23-18-6-5-17(19(12-18)24-2)15-22-10-8-21(9-11-22)14-16-4-3-7-20-13-16/h3-7,12-13H,8-11,14-15H2,1-2H3 |
| Standard InChI Key | QGBNQQARTCATBC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-[(2,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine, reflects its dual substitution pattern: a 2,4-dimethoxybenzyl group at one nitrogen atom of the piperazine ring and a pyridin-3-ylmethyl group at the other. The presence of methoxy (-OCH₃) and pyridinyl groups introduces both electron-donating and aromatic π-system effects, influencing its solubility, reactivity, and intermolecular interactions .
Synthesis and Reaction Pathways
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine typically follows a multistep protocol involving nucleophilic substitution and reductive amination.
Key Synthetic Steps
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Piperazine Ring Formation: The piperazine core is synthesized via cyclization of 1,2-diamine precursors, often under acidic or basic conditions.
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Benzylation: The 2,4-dimethoxybenzyl group is introduced through alkylation of the piperazine nitrogen using 2,4-dimethoxybenzyl chloride or bromide in aprotic solvents like dimethylformamide (DMF).
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Pyridinylmethyl Substitution: The second nitrogen is functionalized via reaction with pyridin-3-ylmethyl halides, frequently employing sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane or tetrahydrofuran.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 2,4-Dimethoxybenzyl bromide, DMF, K₂CO₃, 80°C | ~75% |
| Pyridinylmethylation | Pyridin-3-ylmethyl chloride, STAB, CH₂Cl₂, rt | ~65% |
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures. Challenges include controlling regioselectivity during bis-alkylation and minimizing byproducts from over-alkylation.
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